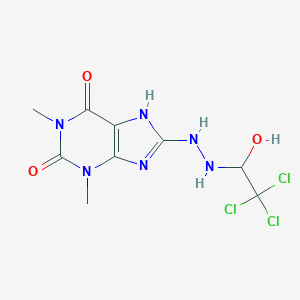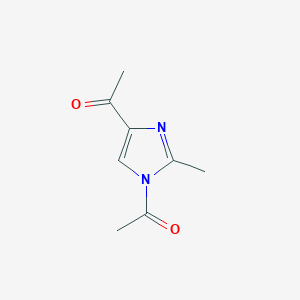
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone: is an organic compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.2689 . This compound is characterized by its unique structure, which includes four ketone groups and four methyl groups, making it a tetraone derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7,7-tetramethyl-octane with oxidizing agents to introduce the ketone groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methyl groups may also influence the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
- 2,2,5,7-Tetramethyl-octa-3,4,5,6-tetraone
- 2,2,7,7-Tetramethyl-octane
- 2,3,6,7-Tetramethyl-anthracene
Uniqueness: 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone is unique due to its four ketone groups and four methyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Properties
CAS No. |
19909-70-7 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)9(15)7(13)8(14)10(16)12(4,5)6/h1-6H3 |
InChI Key |
VZPFAZLOXSSWIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
Key on ui other cas no. |
19909-70-7 |
Synonyms |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)





![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)
![4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol](/img/structure/B12224.png)


![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)


